molecular formula C18H14N4O B3872470 5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol

5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol

Cat. No.: B3872470
M. Wt: 302.3 g/mol
InChI Key: FKLIJRSZXIVWMY-UHFFFAOYSA-N
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Description

5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol is a complex organic compound that features both quinoline and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol typically involves the coupling of a quinoline derivative with an indole derivative. One common method starts with the reaction of 5-methyl-3-phenylbenzofuran-2(3H)-one and N-(quinolin-8-yl)-pivalamide. The reaction is conducted in acetonitrile (CH₃CN) using copper(I) bromide (CuBr) as the catalyst, in the presence of potassium dihydrogen phosphate (KH₂PO₄) and potassium persulfate (K₂S₂O₈) at 80°C under a nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline and indole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine-substituted indoles.

Scientific Research Applications

5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to proteins, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol is unique due to its combination of quinoline and indole moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and reactivity.

Properties

IUPAC Name

5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-11-7-8-14-13(10-11)17(18(23)20-14)22-21-15-6-2-4-12-5-3-9-19-16(12)15/h2-10,20,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLIJRSZXIVWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC4=C3N=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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